Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinocarboxylate. This intermediate then undergoes cyclization with cyclohexanone to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1H-pyrazole-4-carboxylate: Similar structure but lacks the cyclohexyl group.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
Ethyl 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
ethyl 3-amino-1-cyclohexylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H2,13,14) |
InChI Key |
DTZJDZVCPDVYDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2CCCCC2 |
Origin of Product |
United States |
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